molecular formula C10H6BrClN2 B1498907 5-Bromo-2'-chloro-3,3'-bipyridine CAS No. 942206-00-0

5-Bromo-2'-chloro-3,3'-bipyridine

Cat. No. B1498907
CAS RN: 942206-00-0
M. Wt: 269.52 g/mol
InChI Key: COJZEDKIKXPLEE-UHFFFAOYSA-N
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Description

5-Bromo-2’-chloro-3,3’-bipyridine is a chemical compound with the molecular formula C10H6BrClN2 and a molecular weight of 269.53 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2’-chloro-3,3’-bipyridine is characterized by the presence of bromine and chlorine substituents on a bipyridine core . The exact structure can be determined using techniques like NMR and MS .


Physical And Chemical Properties Analysis

5-Bromo-2’-chloro-3,3’-bipyridine is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Safety and Hazards

Handling 5-Bromo-2’-chloro-3,3’-bipyridine requires caution. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin . Protective equipment should be worn and it should be used only in well-ventilated areas .

properties

IUPAC Name

3-bromo-5-(2-chloropyridin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2/c11-8-4-7(5-13-6-8)9-2-1-3-14-10(9)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJZEDKIKXPLEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654741
Record name 5'-Bromo-2-chloro-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2'-chloro-3,3'-bipyridine

CAS RN

942206-00-0
Record name 5′-Bromo-2-chloro-3,3′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942206-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Bromo-2-chloro-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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